molecular formula C9H16N2O3 B046530 (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 92235-34-2

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No. B046530
CAS RN: 92235-34-2
M. Wt: 200.23 g/mol
InChI Key: DVWCHAUBYVZILO-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate involves several key steps, starting from readily available materials. For instance, a practical and scalable synthesis of a closely related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through an efficient one-pot, two-step telescoped sequence, highlighting the versatility of similar structures in synthesis processes (Li et al., 2012). This method underscores the compound's synthetic accessibility and its adaptability in the development of pharmaceuticals.

Molecular Structure Analysis

The molecular structure of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and related compounds exhibits significant stereochemical and conformational attributes. For example, the structure of a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate, was determined, showcasing the detailed stereochemistry and the presence of intramolecular hydrogen bonds (Weber et al., 1995). These structural features are crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, leveraging its functional groups for further transformation. An efficient method for synthesizing a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, from starting materials demonstrates the compound’s versatility in accessing novel chemical structures (Sasaki et al., 2020). This reactivity is pivotal for the development of new therapeutic agents.

Physical Properties Analysis

The physical properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, including its handling, storage, and application in synthesis reactions. While specific data on this compound was not directly found, related research provides valuable insights into handling similar compounds under laboratory and industrial conditions.

Chemical Properties Analysis

The chemical properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, including reactivity with different chemical agents and stability under various conditions, are critical for its application in synthesis. Studies on related compounds provide insights into the reactivity patterns and stability profiles, essential for designing synthesis pathways and predicting reaction outcomes (Ghosh et al., 2017).

Scientific Research Applications

Photocatalyzed Amination

A study demonstrates the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, an amidyl-radical precursor, in a photoredox-catalyzed amination process. This process is pivotal for synthesizing 3-aminochromones under mild conditions, further enabling the construction of diverse amino pyrimidines and expanding the application scope of photocatalyzed protocols (Wang et al., 2022).

Crystallographic Analysis

Another research focused on the crystal structure of an all-cis trisubstituted pyrrolidin-2-one derivative, illustrating the significance of intramolecular hydrogen bonding for molecular stability and providing insights into the spatial arrangement of such compounds (Weber et al., 1995).

Chemical Synthesis Efficiency

A publication highlighted an efficient synthesis method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, focusing on a chiral inversion key step. This method offers simplicity, cost efficiency, and high yield, showcasing advancements in the preparation of such carbamates for industrial applications (Li et al., 2015).

Supramolecular Chemistry

Research into tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine derivative revealed their role in forming bifurcated hydrogen and halogen bonds. This study enriches understanding of supramolecular interactions involving carbonyl groups, impacting molecular assembly and design (Baillargeon et al., 2017).

Asymmetric Synthesis

Another significant application is the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. This compound serves as a precursor for potent β-secretase inhibitors, highlighting the importance of stereocontrolled synthesis in drug discovery (Ghosh et al., 2017).

Safety And Hazards

The compound has a GHS07 signal word of “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWCHAUBYVZILO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444342
Record name tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

CAS RN

92235-34-2
Record name tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Boc-3-amino-2-pyrrolidinone
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